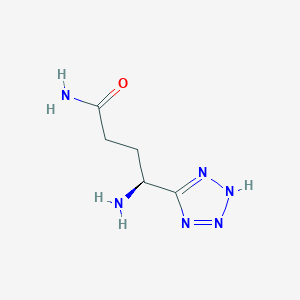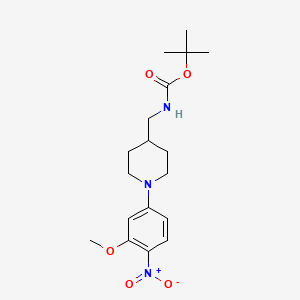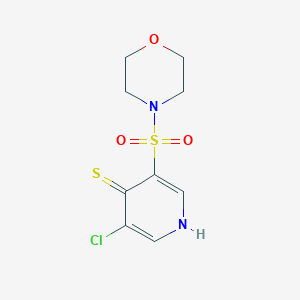![molecular formula C10H16N2O11P2 B11824703 [(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “[(2S,3R,5R)-5-(5-méthyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” est une molécule organique complexe avec des applications significatives dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend un cycle pyrimidine, un groupe phosphate et un cycle oxolane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de “[(2S,3R,5R)-5-(5-méthyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Le processus comprend souvent les étapes suivantes :
Formation du cycle pyrimidine : Cette étape implique la condensation d’aldéhydes et d’amines appropriés en milieu acide pour former le cycle pyrimidine.
Fixation du cycle oxolane : Le cycle oxolane est introduit par une réaction de substitution nucléophile, où un oxirane approprié est mis en réaction avec le dérivé pyrimidine.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé est mise à l’échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus implique :
Réacteurs discontinus : De grands réacteurs discontinus sont utilisés pour effectuer la synthèse en plusieurs étapes.
Purification : Le produit brut est purifié à l’aide de techniques telles que la cristallisation, la chromatographie et la recristallisation afin d’obtenir le composé final à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
“[(2S,3R,5R)-5-(5-méthyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles remplacent des groupes fonctionnels spécifiques.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium ; les réactions sont généralement effectuées dans des conditions anhydres.
Substitution : Nucléophiles comme les amines, les thiols ; les réactions sont effectuées en milieu basique ou acide selon le nucléophile.
Principaux produits formés
Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Formation de dérivés réduits avec moins de groupes fonctionnels contenant de l’oxygène.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes fonctionnels d’origine.
Applications De Recherche Scientifique
“[(2S,3R,5R)-5-(5-méthyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec des macromolécules biologiques telles que l’ADN et les protéines.
Médecine : Étudié pour son potentiel comme agent antiviral et anticancéreux.
Industrie : Utilisé dans le développement de produits pharmaceutiques et agrochimiques.
Mécanisme D'action
Le mécanisme d’action de “[(2S,3R,5R)-5-(5-méthyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé cible les enzymes impliquées dans la réplication et la réparation de l’ADN, ce qui le rend efficace contre les cellules en division rapide.
Voies impliquées : Il interfère avec les voies de synthèse des nucléotides, ce qui conduit à l’inhibition de la synthèse de l’ADN et de l’ARN.
Comparaison Avec Des Composés Similaires
Composés similaires
- [(2S,3R,5R)-5-(5-méthyl-2,4-dioxopyrimidin-1-yl)-2-(hydroxyméthyl)oxolan-3-yl] dihydrogen phosphate
- [(2S,3R,5R)-5-(5-méthyl-2,4-dioxopyrimidin-1-yl)-2-(méthoxyméthyl)oxolan-3-yl] dihydrogen phosphate
Unicité
“[(2S,3R,5R)-5-(5-méthyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate” est unique en raison de son groupe phosphate spécifique, qui améliore sa solubilité et sa biodisponibilité par rapport à des composés similaires. Cela en fait un candidat prometteur pour des recherches et un développement supplémentaires en chimie médicinale.
Propriétés
Formule moléculaire |
C10H16N2O11P2 |
|---|---|
Poids moléculaire |
402.19 g/mol |
Nom IUPAC |
[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8-/m1/s1 |
Clé InChI |
CSNCBOPUCJOHLS-GJMOJQLCSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)COP(=O)(O)O)OP(=O)(O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)



![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)



![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)


![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
